N-(2-methoxy-5-methylphenyl)-1-indolinecarbothioamide
Overview
Description
N-(2-methoxy-5-methylphenyl)-1-indolinecarbothioamide is a useful research compound. Its molecular formula is C17H18N2OS and its molecular weight is 298.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.11398438 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure and Interaction Studies
Crystal Structure and Hirshfeld Surface Analysis : A study on a structurally similar compound, 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, provides insights into crystal structure and molecular interactions through X-ray diffraction and Hirshfeld surface analysis. This research contributes to understanding the solid-state characteristics and potential intermolecular interactions of related compounds (Kumara et al., 2017).
Anticancer Activity
Inhibition of Tubulin Polymerization : Methoxy-substituted 3-formyl-2-phenylindoles, including those structurally related to the target compound, have been identified for their role in inhibiting tubulin polymerization, which is a crucial mechanism in anticancer activity. This study highlights the importance of the structural elements in the indole system for potential therapeutic applications (Gastpar et al., 1998).
Chemical Synthesis and Modification
Hypervalent Iodine(III)-mediated Oxidative Acetoxylation : The synthesis approach involving nitrogen-tethered 2-methoxyphenols for regiocontrolled nitrogen benzannulation provides a method for generating indole and quinoline derivatives. This technique could be applicable for synthesizing variants of the target compound or exploring its chemical transformations (Quideau et al., 2001).
Corrosion Inhibition
Corrosion Inhibition by Spiropyrimidinethiones : A study on spiropyrimidinethiones, including methoxyphenyl variants, demonstrates their effectiveness as corrosion inhibitors for mild steel in acidic solutions. Although not directly related to pharmacological applications, this research shows the broader utility of methoxy-substituted compounds in industrial applications (Yadav et al., 2015).
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2,3-dihydroindole-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12-7-8-16(20-2)14(11-12)18-17(21)19-10-9-13-5-3-4-6-15(13)19/h3-8,11H,9-10H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWGAAVAJAGJHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=S)N2CCC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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